2-Amino-3-(2,3-dimethylphenyl)propan-1-ol
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Overview
Description
2-Amino-3-(2,3-dimethylphenyl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a propanol backbone, with a 2,3-dimethylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,3-dimethylphenyl)propan-1-ol typically involves the reaction of 2,3-dimethylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), to yield the desired amino alcohol. The reaction conditions often include solvents like ethanol or methanol and may require refluxing to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation steps, and automated systems ensure precise control over reaction parameters like temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,3-dimethylphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2,3-dimethylphenylpropanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-Amino-3-(2,3-dimethylphenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2,3-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in polar interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,4-dimethylphenyl)propan-1-ol: Similar structure but with different substitution pattern on the phenyl ring.
3-Amino-2,2-dimethyl-1-propanol: Different substitution on the propanol backbone.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Contains an indole moiety instead of a dimethylphenyl group.
Uniqueness
2-Amino-3-(2,3-dimethylphenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.
Properties
Molecular Formula |
C11H17NO |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-amino-3-(2,3-dimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H17NO/c1-8-4-3-5-10(9(8)2)6-11(12)7-13/h3-5,11,13H,6-7,12H2,1-2H3 |
InChI Key |
RBPRTZKLKIJDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(CO)N)C |
Origin of Product |
United States |
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